2,5-Bis(phenylethynyl)thiophene
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Overview
Description
2,5-Bis(phenylethynyl)thiophene is a compound that belongs to the class of aryleneethynylenes, which are extended π-conjugated systems with a highly linear structure. This compound is known for its remarkable structural, electronic, and photophysical properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 2,5-Bis(phenylethynyl)thiophene is typically achieved through the Sonogashira cross-coupling reaction. This method involves the coupling of dibrominated or diiodinated thiophenes with arylacetylenes. The reaction conditions usually include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere . The reaction proceeds smoothly to yield the desired product with high efficiency.
Chemical Reactions Analysis
2,5-Bis(phenylethynyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form thiophene-1,1-dioxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Bis(phenylethynyl)thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its photophysical properties make it useful in the development of fluorescent probes and sensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of organic electronic components, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism by which 2,5-Bis(phenylethynyl)thiophene exerts its effects is primarily related to its electronic and photophysical properties. The compound’s extended π-conjugated system allows for efficient charge transfer and light absorption/emission. This makes it an excellent candidate for use in electronic and photonic devices. The molecular targets and pathways involved in its action are related to its ability to interact with other π-conjugated systems and to participate in charge transfer processes .
Comparison with Similar Compounds
2,5-Bis(phenylethynyl)thiophene can be compared with other similar compounds, such as:
- 2,5-Bis(pentafluorophenylethynyl)thiophene
- 2,5-Bis(para-methylphenylethynyl)thiophene
- 2,5-Bis(para-carbomethoxyphenylethynyl)thiophene
These compounds share similar structural features but differ in their substituents on the phenyl rings. The unique properties of this compound, such as its specific photophysical characteristics and electronic properties, make it distinct from its analogs .
Properties
CAS No. |
90267-18-8 |
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Molecular Formula |
C20H12S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2,5-bis(2-phenylethynyl)thiophene |
InChI |
InChI=1S/C20H12S/c1-3-7-17(8-4-1)11-13-19-15-16-20(21-19)14-12-18-9-5-2-6-10-18/h1-10,15-16H |
InChI Key |
RYEUCWVLPGWHQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(S2)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
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